3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium
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Overview
Description
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Preparation Methods
The synthesis of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of pyridine derivatives with appropriate sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as sulfuric acid or other strong acids . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium can be compared with other pyridinium salts such as:
Hexadecyldimethyl(3-sulphonatopropyl)ammonium: Known for its use in industrial applications and as a surfactant.
Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium: Used in various consumer products and known for its potential health effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
51652-08-5 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15) |
InChI Key |
XIBSUARVKSGYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C(=O)N |
Origin of Product |
United States |
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